(R)-Bicalutamide

Chiral pharmacokinetics Enantiomer-specific metabolism Plasma accumulation

(R)-Bicalutamide (CAS 122544-02-9) is the isolated (R)-enantiomer accounting for ~99% of circulating drug at steady state with ~10-fold plasma accumulation and ~1-week half-life. The (S)-enantiomer is rapidly cleared and inactive. Using the pure (R)-enantiomer eliminates pharmacokinetic noise in AR binding assays (2–4× higher affinity vs. 2-hydroxyflutamide), stereospecific metabolism studies, CYP3A4 interaction investigations, and prostate cancer xenograft models. Supplied with verified enantiomeric purity for chiral method validation.

Molecular Formula C18H14F4N2O4S
Molecular Weight 430.4 g/mol
CAS No. 122544-02-9
Cat. No. B049080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Bicalutamide
CAS122544-02-9
SynonymsnifW protein
Molecular FormulaC18H14F4N2O4S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
InChIKeyLKJPYSCBVHEWIU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bicalutamide (CAS 122544-02-9): Active Enantiomer of the Non-Steroidal Androgen Receptor Antagonist for Prostate Cancer Research


(R)-Bicalutamide (CAS: 122544-02-9) is the (R)-enantiomer of the racemic non-steroidal antiandrogen bicalutamide [1]. It functions as a competitive androgen receptor (AR) antagonist that binds to cytosol androgen receptors in target tissues and prevents the action of androgens that stimulate prostate carcinoma growth [2]. The compound has a molecular formula of C18H14F4N2O4S and a molecular weight of 430.37 g/mol . Crucially, the antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer, with little or no activity attributable to the (S)-enantiomer [1]. At steady state with daily 50 mg dosing, the (R)-enantiomer accounts for approximately 99% of total circulating drug levels [3].

Why (R)-Bicalutamide Cannot Be Replaced by Racemic Bicalutamide or (S)-Bicalutamide in Chiral Research Applications


Generic substitution of (R)-bicalutamide with racemic bicalutamide or its (S)-enantiomer introduces substantial confounding variables in stereospecific research. The two enantiomers exhibit profoundly different pharmacokinetic profiles: the (S)-enantiomer is rapidly cleared from plasma, whereas the (R)-enantiomer has a long elimination half-life of approximately one week and accumulates about 10-fold in plasma during daily administration [1]. Consequently, at steady state, steady-state concentrations of (R)-bicalutamide are 100-fold higher than those of (S)-bicalutamide [1]. The (S)-enantiomer undergoes primary metabolism via glucuronidation and is eliminated much faster, placing greater metabolic burden on the liver [2]. Furthermore, the (S)-enantiomer possesses little or no antiandrogenic activity [3]. For studies investigating AR antagonism, metabolism, or stereospecific drug interactions, use of the isolated (R)-enantiomer eliminates the kinetic and pharmacodynamic noise introduced by the inactive (S)-enantiomer, ensuring reproducible and interpretable results.

(R)-Bicalutamide: Quantified Differentiation Evidence vs. Comparator Antiandrogens


(R)-Bicalutamide vs. (S)-Bicalutamide: 100-Fold Higher Steady-State Plasma Concentration Enables Dominant Pharmacological Activity

At steady state following daily oral administration of racemic bicalutamide, the concentration of (R)-bicalutamide is approximately 100-fold higher than that of (S)-bicalutamide [1]. The (R)-enantiomer accounts for about 99% of total steady-state plasma levels, while the (S)-enantiomer is rapidly cleared [2]. The (R)-enantiomer possesses a long elimination half-life of approximately one week and accumulates about 10-fold in plasma during daily administration, whereas the (S)-enantiomer is rapidly absorbed and cleared [1].

Chiral pharmacokinetics Enantiomer-specific metabolism Plasma accumulation

(R)-Bicalutamide vs. Flutamide (2-Hydroxyflutamide): 2- to 4-Fold Higher Androgen Receptor Binding Affinity

Bicalutamide, for which (R)-bicalutamide is the active enantiomer, exhibits an affinity for wild-type rat and human prostate androgen receptors that is two to four times higher than that of 2-hydroxyflutamide, the active metabolite of flutamide [1]. In receptor binding studies comparing non-steroidal antiandrogens, bicalutamide demonstrates consistently superior AR binding relative to flutamide's active metabolite [1].

Androgen receptor binding Receptor affinity Preclinical potency

(R)-Bicalutamide vs. Nilutamide: Approximately 2-Fold Higher Androgen Receptor Binding Affinity

Bicalutamide, with antiandrogenic activity residing almost exclusively in the (R)-enantiomer, exhibits an affinity for wild-type rat and human prostate androgen receptors that is approximately two times higher than that of nilutamide [1]. This differential AR binding affinity has been established in comparative preclinical studies of non-steroidal antiandrogens [1].

Androgen receptor binding Receptor affinity comparison Antiandrogen potency

(R)-Bicalutamide vs. Flutamide: Approximately 5-Fold Greater In Vivo Antiandrogenic Potency in Mature Rat Model

In mature male rats, daily oral dosing of bicalutamide produced a dose-related reduction in ventral prostate gland and seminal vesicle weights, with bicalutamide demonstrating approximately five times the potency of flutamide in this in vivo antiandrogenic assay [1]. At oral doses as low as 0.25 mg/kg in immature castrated male rats treated with testosterone propionate, bicalutamide produces profound inhibition of accessory sex organ growth [1].

In vivo pharmacodynamics Antiandrogenic potency Accessory sex organ regression

(R)-Bicalutamide CYP3A4 Inhibition: 1.9-Fold AUC Increase of Midazolam Quantifies Drug Interaction Risk

In vitro studies have shown that R-bicalutamide is an inhibitor of CYP3A4 with lesser inhibitory effects on CYP2C9, 2C19, and 2D6 activity [1]. Clinical studies confirm this interaction: co-administration of bicalutamide with midazolam, a sensitive CYP3A4 substrate, increased mean midazolam Cmax by 1.5-fold and AUC by 1.9-fold [1].

CYP3A4 inhibition Drug-drug interaction Pharmacokinetic interaction

(R)-Bicalutamide vs. Flutamide: Peripherally Selective Antiandrogen with Minimal Hypothalamic-Pituitary Axis Disruption

In contrast to flutamide, which produces dose-related marked increases in serum luteinizing hormone (LH) and testosterone due to central inhibition of negative feedback, bicalutamide (R-enantiomer active) has little effect on serum LH and testosterone, demonstrating peripheral selectivity [1]. Tissue distribution studies with [³H]bicalutamide show that while the compound concentrates in prostate and pituitary glands, levels in the hypothalamus and central nervous system are much lower than in blood, likely due to poor penetration across the blood-brain barrier [1].

Peripheral selectivity Blood-brain barrier penetration Serum testosterone

Optimal Research and Industrial Application Scenarios for (R)-Bicalutamide


Androgen Receptor Binding and Competitive Displacement Assays

(R)-Bicalutamide is the definitive reference standard for AR competitive binding assays due to its 2- to 4-fold higher affinity relative to 2-hydroxyflutamide and approximately 2-fold higher affinity relative to nilutamide [1]. Researchers can achieve robust target engagement at lower concentrations, conserving compound and enabling more precise IC50 determinations in receptor occupancy studies. The isolated (R)-enantiomer eliminates the confounding presence of the inactive (S)-enantiomer that would otherwise occupy binding sites or interfere with assay readouts.

Stereospecific Pharmacokinetic and Drug Metabolism Studies

The dramatically divergent pharmacokinetics of (R)- and (S)-bicalutamide—with (R)-bicalutamide exhibiting a 100-fold higher steady-state concentration and ~1 week half-life—make the isolated (R)-enantiomer essential for studies investigating stereospecific metabolism, CYP3A4-mediated drug interactions, and hepatic clearance [2]. Researchers studying CYP3A4 inhibition require pure (R)-bicalutamide to accurately quantify the 1.9-fold AUC increase observed with midazolam co-administration without interference from the rapidly glucuronidated (S)-enantiomer [3].

In Vivo Prostate Cancer Xenograft and Antiandrogen Efficacy Models

(R)-Bicalutamide's approximately 5-fold higher in vivo potency compared to flutamide in rodent models makes it the preferred antiandrogen for preclinical efficacy studies in prostate cancer xenografts [4]. Lower effective doses reduce compound consumption and minimize potential off-target effects. The compound's peripheral selectivity—minimal effect on serum LH and testosterone—further distinguishes it from flutamide in studies where central nervous system effects or hypothalamic-pituitary axis feedback would confound tumor growth or biomarker assessments [4].

Chiral Chromatography Method Development and Validation

The well-characterized enantiomeric purity and specific optical rotation of -90.2° (c = 0.2, methanol) for (R)-bicalutamide establish it as an ideal chiral reference standard for developing and validating enantioselective LC-MS/MS analytical methods . Its use in bioequivalence studies and pharmacokinetic monitoring of bicalutamide enantiomers in human plasma is well-documented, providing a validated benchmark for method calibration and quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Bicalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.